

Hepta-2,4,6-trienal: A Technical Overview of a Sparsely Characterized Polyenal

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: *Hepta-2,4,6-trienal*

Cat. No.: *B15475387*

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical identity of **Hepta-2,4,6-trienal**. Due to a notable lack of comprehensive experimental and biological data for this specific molecule in publicly accessible literature, this document provides a detailed examination of a closely related and more thoroughly studied analogue, Nona-2,4,6-trienal. This approach aims to offer valuable insights into the potential properties and biological activities of conjugated trienals for research and development purposes.

Chemical Identity of Hepta-2,4,6-trienal

Hepta-2,4,6-trienal is a polyunsaturated aldehyde with a seven-carbon chain and three conjugated double bonds. Its fundamental chemical identifiers are summarized in the table below.

Identifier	Value
CAS Number	33204-63-6[1]
PubChem CID	54130208[1]
Molecular Formula	C ₇ H ₈ O[1]
Molecular Weight	108.14 g/mol [1]
IUPAC Name	hepta-2,4,6-trienal[1]
InChI	InChI=1S/C7H8O/c1-2-3-4-5-6-7-8/h2-7H,1H2[1]
InChIKey	NTUROFMKKFSEHS-UHFFFAOYSA-N[1]
SMILES	C=CC=CC=CC=O[1]

Despite the clear identification of this molecule, extensive experimental data regarding its physicochemical properties, spectroscopic characteristics, biological activity, and safety profile are not readily available in scientific literature.

Analogue Analysis: Nona-2,4,6-trienal

To provide relevant technical information, this guide will now focus on Nona-2,4,6-trienal (CAS No. 57018-53-8), a nine-carbon conjugated trienal.[2] This compound is better characterized, particularly due to its use as a flavoring agent.

Physicochemical Properties of Nona-2,4,6-trienal

Property	Value	Reference
Appearance	Colorless clear liquid	[3]
Specific Gravity	0.867 - 0.873 @ 25°C	[3]
Boiling Point	194.00 °C @ 760.00 mm Hg	[4]
Flash Point	237.00 °F (113.89 °C)	[3]
Solubility	Very slightly soluble in water; soluble in alcohol	[3]
Refractive Index	1.550 - 1.556 @ 20.00 °C	[4]

Safety and Regulatory Information for Nona-2,4,6-trienal

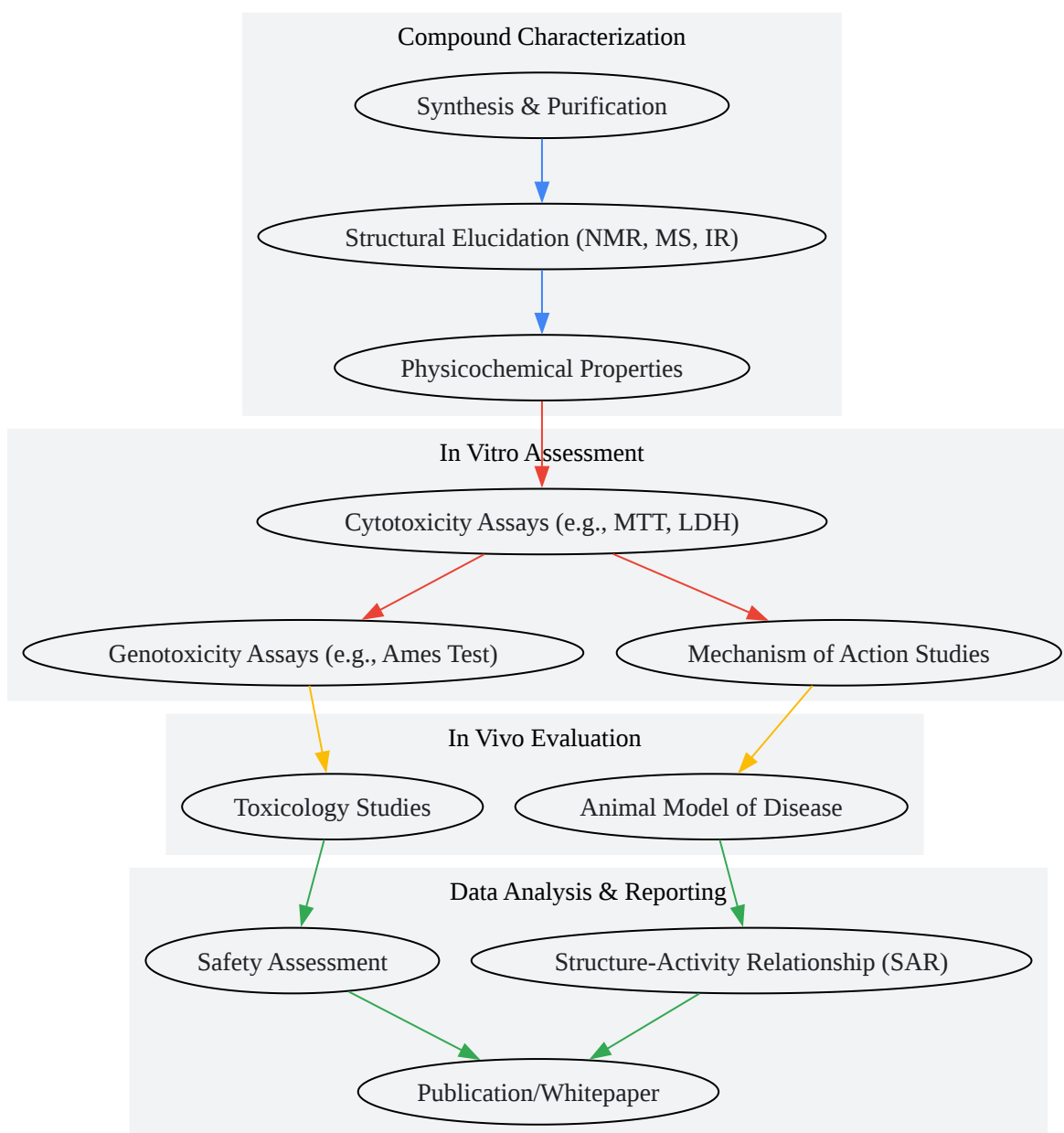
Nona-2,4,6-trienal has been evaluated for its safety as a flavoring ingredient by international regulatory bodies.

Regulatory Body	Finding	FEMA Number	JECFA Number
FEMA	Generally Recognized as Safe (GRAS)	4187[2][5]	-
JECFA	No safety concern at current levels of intake when used as a flavouring agent.[5][6]	-	1785[2][5]

Biological Activity of α,β -Unsaturated Aldehydes

While specific experimental protocols for the biological activity of **Hepta-2,4,6-trienal** are unavailable, the broader class of α,β -unsaturated aldehydes is known for its biological reactivity. This reactivity is largely attributed to the electrophilic nature of the carbon-carbon double bond conjugated to the carbonyl group, making it a target for nucleophilic attack by biological macromolecules.

The primary mechanism of action for the biological effects of many α,β -unsaturated aldehydes is through Michael addition reactions with cellular nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins and glutathione. This can lead to the modulation of various signaling pathways and cellular processes.



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Caption: A generalized workflow for the characterization and evaluation of a novel polyenal compound.

Experimental Protocols: General Methodologies

Detailed experimental protocols for **Hepta-2,4,6-trienal** are not available. However, for a compound like Nona-2,4,6-trienal, the following general methodologies would be employed for its characterization and safety assessment.

Synthesis and Purification

A common method for the synthesis of polyenals involves aldol condensation or Wittig-type reactions to extend the carbon chain and introduce conjugated double bonds. Purification of the final product would typically be achieved through column chromatography on silica gel, followed by distillation under reduced pressure to obtain the pure compound.

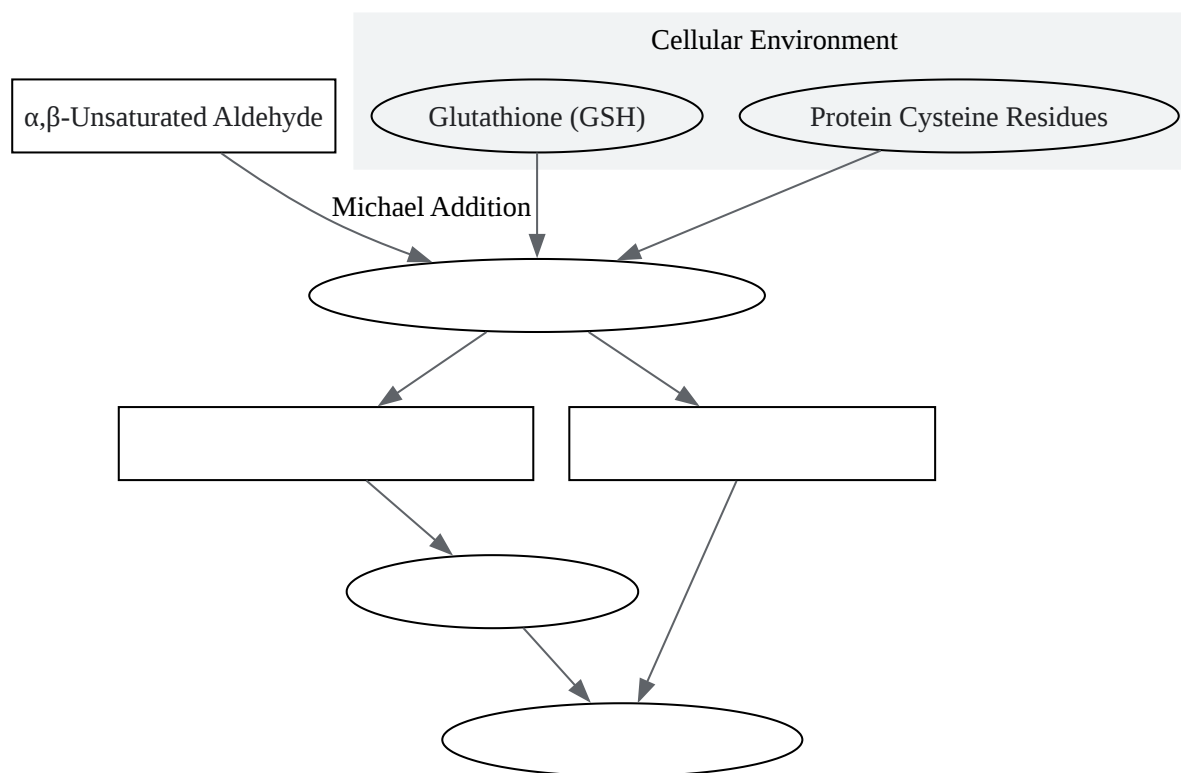
Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy would be used to confirm the structure of the molecule, including the number and connectivity of protons and carbons, and the stereochemistry of the double bonds.
- Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact mass and elemental composition of the compound.
- Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, notably the carbonyl ($\text{C}=\text{O}$) stretch of the aldehyde and the $\text{C}=\text{C}$ stretches of the conjugated system.

Sensory Evaluation of Walnut Aroma (as an example of a protocol involving a trienal)

As described in a study on walnut aroma, sensory evaluations can be conducted using a trained panel.^[7] A general matrix for aroma reconstitution could be an emulsion of odorless silicone oil and a buffered aqueous phase.^[7] Aliquots of stock solutions of the reference odorants (like (2E,4E,6Z)-nona-2,4,6-trienal) are added to this matrix for orthonasal rating of aroma intensities.^[7]

Potential Signaling Pathway Involvement



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Caption: A simplified diagram illustrating the potential cellular interactions of α,β -unsaturated aldehydes.

The high reactivity of α,β -unsaturated aldehydes suggests their potential to interact with numerous cellular signaling pathways. Their ability to form adducts with proteins can lead to the inhibition of enzymes or the disruption of protein-protein interactions. Furthermore, the depletion of glutathione, a key cellular antioxidant, can lead to a state of oxidative stress, which is implicated in a wide range of cellular dysfunctions and disease pathologies.

In conclusion, while **Hepta-2,4,6-trienal** remains a poorly characterized molecule, the study of its more understood analogue, Nona-2,4,6-trienal, along with the general reactivity of α,β -unsaturated aldehydes, provides a valuable framework for future research into this class of compounds. Further investigation is warranted to fully elucidate the biological and toxicological profile of **Hepta-2,4,6-trienal**.

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- To cite this document: BenchChem. [Hepta-2,4,6-trienal: A Technical Overview of a Sparsely Characterized Polyenal]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15475387#hepta-2-4-6-trienal-cas-number-and-chemical-identifiers]

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